vibo-Quercitol

描述

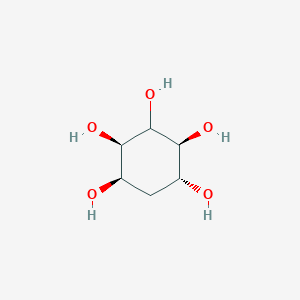

(-)-viburnitol is a cyclitol.

(-)-Viburnitol is a natural product found in Diploclisia glaucescens with data available.

作用机制

Vibo-Quercitol, also known as (-)-Viburnitol or (-)-vibo-Quercitol, is a deoxyinositol that naturally occurs in low concentrations in oak species, honeydew honey, and Gymnema sylvestre . It has potential applications in the production of pharmaceuticals .

Target of Action

This compound is a carbaglycosylamine glycosidase inhibitor . Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. By inhibiting these enzymes, this compound can potentially interfere with the metabolism of certain carbohydrates in the body.

Mode of Action

This compound is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis . These enzymes are capable of producing both stereoisomers of deoxyinositols, which are rare in nature .

Biochemical Pathways

The biosynthesis of this compound involves the reductive reaction of 2-deoxy-scyllo-inosose by a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae . This enzyme is strongly induced in Burkholderia terrae cells when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium .

Result of Action

As a carbaglycosylamine glycosidase inhibitor , it can potentially interfere with the metabolism of certain carbohydrates in the body, leading to various physiological effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzyme responsible for its synthesis is strongly induced when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium . This suggests that the availability of these substrates in the environment can influence the production and action of this compound.

生化分析

Biochemical Properties

Vibo-Quercitol is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase found in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis . These enzymes interact with this compound, facilitating its production .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway that synthesizes it from 2-deoxy-scyllo-inosose . This pathway may involve interactions with various enzymes or cofactors .

生物活性

Vibo-quercitol (VQ), a form of deoxyinositol, is a cyclohexanepentol compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and pharmaceutical applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its biosynthesis, enzymatic properties, and potential therapeutic applications.

Biosynthesis of this compound

Recent studies have demonstrated innovative methods for the biosynthesis of this compound from maltodextrin using an in vitro synthetic enzymatic biosystem. This system comprises multiple enzymes that facilitate the conversion of maltodextrin into this compound, yielding significant amounts of the compound with high purity levels. For instance, one study reported a production yield of 77% from 10 g/L maltodextrin and 87% purity from 50 g/L maltodextrin, highlighting the efficiency of this environmentally friendly approach to quercitol biosynthesis .

Enzymatic Activity

This compound exhibits specific enzymatic interactions that are crucial for its biological activity. Notably, a study identified a this compound 1-dehydrogenase enzyme from Burkholderia terrae, which demonstrated high specificity for this compound and myo-inositol. This enzyme is NAD(H)-dependent and plays a significant role in the metabolic pathways involving this compound, suggesting its importance in both synthetic and natural processes .

Diabetes Management

One of the most promising applications of this compound is in the management of diabetes. Research indicates that this compound can act as an alternative chiral building block in the synthesis of bioactive compounds aimed at controlling blood sugar levels. Its structural similarity to myo-inositol allows it to participate in insulin signaling pathways, potentially enhancing insulin sensitivity and glucose uptake in cells .

Case Studies

- Diabetic Rat Model : In a controlled study involving diabetic rats, administration of this compound led to improved glycemic control compared to untreated groups. The results indicated a significant reduction in blood glucose levels and enhanced insulin sensitivity.

- Human Clinical Trials : Preliminary clinical trials are underway to evaluate the effects of this compound supplementation on human subjects with insulin resistance. Early findings suggest potential benefits in lowering fasting glucose levels and improving metabolic markers.

Safety and Toxicology

The safety profile of this compound remains under investigation, but initial studies suggest low toxicity levels. The compound's natural origin and its role as a metabolite in various organisms contribute to its favorable safety assessment. Further toxicological studies are necessary to establish comprehensive safety data before widespread clinical application.

Summary Table: Key Properties and Findings on this compound

| Property/Aspect | Details |

|---|---|

| Chemical Structure | (−)-vibo-quercitol (1L-1,2,4/3,5-cyclohexanepentol) |

| Biosynthesis Source | Maltodextrin |

| Production Yield | Up to 87% purity from maltodextrin |

| Key Enzyme | This compound 1-dehydrogenase |

| Potential Applications | Diabetes management, pharmaceutical intermediates |

| Safety Profile | Low toxicity; further studies needed |

科学研究应用

Vibo-Quercitol has emerged as a promising chiral building block for pharmaceutical synthesis. Its stereoisomers, including (+)-proto-quercitol and (+)-epi-quercitol, are being explored for their potential as intermediates in drug development. The compound's ability to act as an alternative chiral synthon allows for the creation of bioactive compounds that can help manage conditions like diabetes .

Case Study: Diabetes Management

Research indicates that this compound can play a role in controlling diabetes by serving as a precursor to bioactive compounds. In vitro studies have shown that its derivatives exhibit insulin-mimetic properties, making them suitable candidates for diabetes treatment .

Biological Activities

This compound exhibits several biological activities that are of interest in pharmacology:

- Antioxidant Activity : Studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Antidiabetic Effects : Its structural similarity to myo-inositol suggests potential insulin-sensitizing effects, contributing to its application in managing metabolic disorders .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other sugar alcohols and deoxyinositols. The following table outlines some comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Quercitol | Cyclohexane derivative | Naturally occurring; less potent than VQ |

| Myo-Inositol | Cyclohexane derivative | Well-studied; involved in cell signaling |

| D-chiro-Inositol | Cyclohexane derivative | Known for insulin-mimetic properties |

| L-chiro-Inositol | Cyclohexane derivative | Potential role in metabolic syndrome management |

This compound's specific stereochemistry differentiates it from these compounds, enhancing its potential applications .

属性

IUPAC Name |

(1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKVMRTXBRHRB-RSVSWTKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331579 | |

| Record name | CHEBI:37600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-76-6 | |

| Record name | CHEBI:37600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (-)-vibo-Quercitol is found in various plant species. It was first isolated from Viburnum tinus L. and later identified as a constituent of Gymnema sylvestre leaves. [, ] Other sources include the stems of Diploclisia glaucescens, Cocculus carolinus D.C. (Menispermaceae), and Viscum album L. [, , ].

ANone: (-)-vibo-Quercitol has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.

A: Yes, several synthetic routes to (-)-vibo-Quercitol have been reported. One approach utilizes 1,4-cyclohexadiene as a starting material, involving photooxygenation, reduction, and trans-hydroxylation steps. [, ] Another method employs conduritol A tetramethyl ether, converting it to (-)-vibo-Quercitol tetramethyl ether through hydroboration-oxidation, followed by demethylation. []

A: Yes, (-)-vibo-Quercitol can be efficiently produced from myo-inositol through bioconversion. This process involves the enzymatic deoxygenation of myo-inositol by specific microorganisms. [, , , ]

A: (-)-vibo-Quercitol serves as a valuable chiral starting material for synthesizing various bioactive compounds, particularly carbasugars and aminocyclitols. Its stereochemistry allows for the creation of specific isomers with desired biological properties. [, , ]

A: (-)-vibo-Quercitol is a precursor for synthesizing various glycosidase inhibitors, particularly carbaglycosylamine derivatives. These inhibitors mimic the natural substrates of glycosidases and interfere with their activity, offering potential therapeutic applications for managing diabetes. [, , ]

A: (-)-vibo-Quercitol derivatives, specifically carbaglycosylamines, exhibit inhibitory activity against glucocerebrosidase. This enzyme plays a role in carbohydrate metabolism, and its inhibition could potentially regulate blood sugar levels. []

A: Yes, research has explored the SAR of (-)-vibo-Quercitol derivatives, focusing on how structural modifications affect their potency and selectivity as glycosidase inhibitors. []

A: Yes, various analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography, are employed to characterize and quantify (-)-vibo-Quercitol. [, ]

A: In some plants like Viscum album L., (-)-vibo-Quercitol accumulates to high concentrations, contributing significantly to the osmotic potential. This accumulation helps maintain cellular turgor and water balance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。